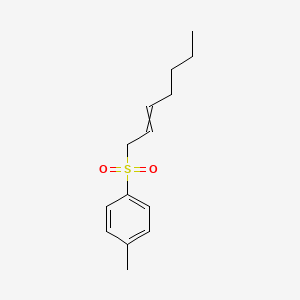
1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene is an organic compound with the molecular formula C14H20O2S It is characterized by the presence of a sulfonyl group attached to a hept-2-ene chain and a methyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene typically involves the reaction of hept-2-ene with sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Base: Triethylamine or pyridine
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(Hept-2-ene-1-sulfonyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-(Hept-2-ene-1-sulfonyl)-4-chlorobenzene: Contains a chlorine atom instead of a methyl group.
1-(Hept-2-ene-1-sulfonyl)-4-nitrobenzene: Contains a nitro group instead of a methyl group.
Propriétés
Numéro CAS |
624726-90-5 |
|---|---|
Formule moléculaire |
C14H20O2S |
Poids moléculaire |
252.37 g/mol |
Nom IUPAC |
1-hept-2-enylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H20O2S/c1-3-4-5-6-7-12-17(15,16)14-10-8-13(2)9-11-14/h6-11H,3-5,12H2,1-2H3 |
Clé InChI |
BIGPBOKVOHLOIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
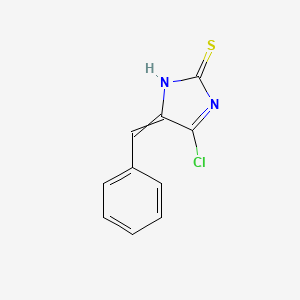
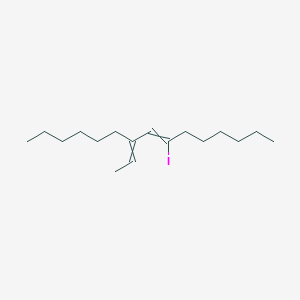

![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
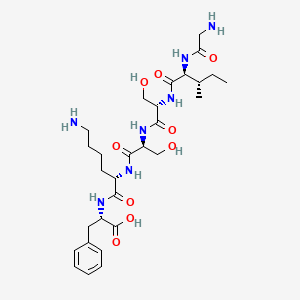
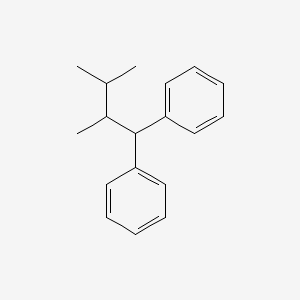
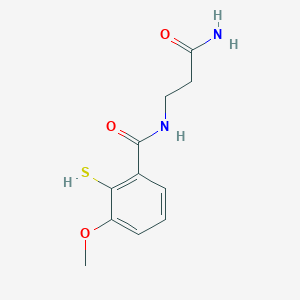

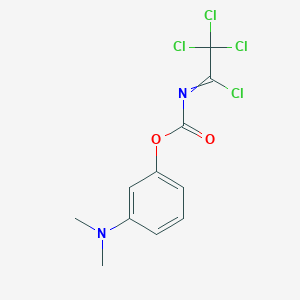
![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
